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Compound of Interest

Compound Name: 2,2-Dimethoxypropane

Cat. No.: B042991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 2,2-dimethoxypropane. The information is presented in a

structured format to facilitate easy access and comparison, supplemented by detailed

experimental protocols and a visual representation of the molecule's spectroscopic

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Below are the proton (¹H) and carbon-13 (¹³C) NMR

data for 2,2-dimethoxypropane.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,2-dimethoxypropane shows two distinct signals, corresponding to

the two types of non-equivalent protons in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.19 Singlet 6H
-OCH₃ (methoxy

groups)

1.32 Singlet 6H -CH₃ (methyl groups)

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 2,2-dimethoxypropane displays three signals, which correspond to

the three different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

100.1 C(CH₃)₂ (quaternary carbon)

48.9 -OCH₃ (methoxy groups)

24.1 -CH₃ (methyl groups)

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule

and identifies the functional groups present.
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Wavenumber (cm⁻¹) Intensity Assignment

2990 Strong C-H stretch (alkane)

2950 Strong C-H stretch (alkane)

2840 Medium C-H stretch (alkane)

1470 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)

1210 Strong C-O stretch (ether)

1150 Strong C-O stretch (ether)

1050 Strong C-O stretch (ether)

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of 2,2-
dimethoxypropane, a liquid sample.

NMR Spectroscopy Protocol
Sample Preparation: A solution of 2,2-dimethoxypropane is prepared by dissolving

approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃).[1][2] The use of a deuterated solvent is crucial to avoid

interference from solvent protons in the ¹H NMR spectrum.[1][3] The solution is then filtered

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube to remove any particulate matter.[1][4] The final sample height in the tube should be

approximately 4-5 cm.[2][3]

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR

spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

Data Acquisition:

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the

solvent to ensure field stability.[2]
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Shimming: The magnetic field homogeneity is optimized by a process called shimming,

which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

[2]

¹H NMR: A standard one-pulse experiment is typically used to acquire the proton

spectrum. Key parameters include the spectral width, acquisition time, and relaxation

delay. For a clear spectrum, a sufficient number of scans are averaged.

¹³C NMR: A proton-decoupled experiment is generally performed to simplify the spectrum

by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5] Due

to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are required compared to ¹H NMR.

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to

generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline

corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal

standard for chemical shift referencing (0 ppm).[6]

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Thin Film Method): As 2,2-dimethoxypropane is a liquid, the simplest

method is to create a thin film. A drop of the neat liquid is placed between two IR-transparent

salt plates (e.g., NaCl or KBr).[7] The plates are gently pressed together to form a thin,

uniform film.

Instrument Setup: The IR spectrometer, typically a Fourier Transform Infrared (FTIR)

instrument, is powered on and allowed to stabilize.

Background Spectrum: A background spectrum of the clean, empty salt plates (or the

ambient air) is recorded. This is essential to subtract the absorbance of the plates and any

atmospheric components (like CO₂ and water vapor) from the sample spectrum.

Sample Spectrum: The salt plates with the thin film of 2,2-dimethoxypropane are placed in

the sample holder of the spectrometer. The sample spectrum is then recorded over a typical

range of 4000-400 cm⁻¹.[8] Multiple scans are averaged to improve the signal-to-noise ratio.

[8]
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Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against

the background spectrum. The data is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Data Correlation
The following diagram illustrates the relationship between the chemical structure of 2,2-
dimethoxypropane and its characteristic NMR and IR spectroscopic data.
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Spectroscopic Data Correlation for 2,2-Dimethoxypropane

2,2-Dimethoxypropane Structure
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Caption: Correlation of 2,2-dimethoxypropane's structure with its NMR and IR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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